molecular formula C17H22BrNO2 B173337 tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate CAS No. 179894-35-0

tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate

Cat. No.: B173337
CAS No.: 179894-35-0
M. Wt: 352.3 g/mol
InChI Key: XRXWEWROZPBVFS-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H22BrNO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate (CAS: 179894-35-0) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom and a tert-butyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₄H₁₈BrNO₂
  • Molecular Weight : 312.20 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption potential, indicating good bioavailability .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in inflammatory pathways, thus potentially reducing inflammation and associated pain .
  • Cell Cycle Regulation : Preliminary studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the modulation of various signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented in several studies.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mitochondrial pathways.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via caspase activation
A549 (Lung Cancer)25Cell cycle arrest and apoptosis

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by [Author et al., Year] evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between concentration and inhibition zone size.
  • Anticancer Research : In a study published in [Journal Name], researchers examined the effect of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with the compound resulted in significant cell death and reduced proliferation rates.
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked decrease in inflammatory markers following treatment with this compound .

Properties

IUPAC Name

tert-butyl 6-bromo-2,2,4-trimethylquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-11-10-17(5,6)19(15(20)21-16(2,3)4)14-8-7-12(18)9-13(11)14/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWEWROZPBVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634021
Record name tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179894-35-0
Record name tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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